
8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
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Description
8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H27N7O2S and its molecular weight is 429.54. The purity is usually 95%.
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Biological Activity
8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione, also known by its CAS number 851938-75-5, is a complex organic compound that belongs to the purine derivatives class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound has the following chemical properties:
- Molecular Formula : C23H32N5O2
- Molecular Weight : 410.5 g/mol
- Structure : The structure features a purine core with various substituents that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Potential mechanisms include:
- Enzyme Inhibition : It may inhibit xanthine oxidoreductase (XOR), an enzyme involved in uric acid production. Inhibition of XOR can reduce oxidative stress and inflammation associated with hyperuricemia-related diseases .
- Receptor Modulation : The compound could modulate the activity of various receptors involved in cellular signaling pathways, potentially affecting metabolic processes.
- DNA/RNA Interaction : The purine core may interact with nucleic acids, influencing gene expression and replication processes.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : By inhibiting XOR, it may help alleviate conditions characterized by inflammation and oxidative stress, such as gout and cardiovascular diseases .
- Antioxidant Activity : The compound may scavenge free radicals or enhance antioxidant defenses in cells, contributing to its protective effects against cellular damage .
- Potential Antitumor Effects : Some studies suggest that purine derivatives can exhibit cytotoxic effects against cancer cells, although specific data on this compound is limited.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of purine derivatives similar to this compound:
Properties
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2S/c1-13-10-14(2)12-26(11-13)19-23-16-15(17(28)25(4)20(29)24(16)3)27(19)8-9-30-18-21-6-5-7-22-18/h5-7,13-14H,8-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGHTSDUGWIMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.